3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl fluoride group. This compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves the halogenation of benzene derivatives followed by sulfonylation. One common method includes the nitration of a benzene derivative, followed by reduction and subsequent halogenation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine, chlorine, and fluorine sources. The sulfonylation step is typically carried out using sulfuryl fluoride under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are frequently used in substitution reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For instance, substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated benzene derivative with similar reactivity but lacking the sulfonyl fluoride group.
3-Bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness: The presence of the sulfonyl fluoride group in 3-bromo-5-chloro-2-fluorobenzene-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, distinguishing it from other halogenated benzene derivatives. This unique reactivity is leveraged in various synthetic and industrial applications .
Properties
CAS No. |
2703782-06-1 |
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Molecular Formula |
C6H2BrClF2O2S |
Molecular Weight |
291.50 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(8)2-5(6(4)9)13(10,11)12/h1-2H |
InChI Key |
BPKVERFQGXGIFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)F)Br)Cl |
Purity |
95 |
Origin of Product |
United States |
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